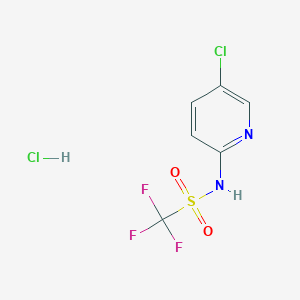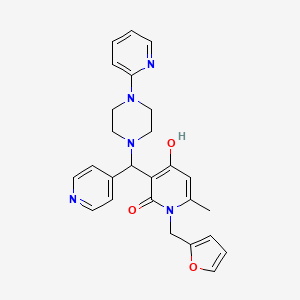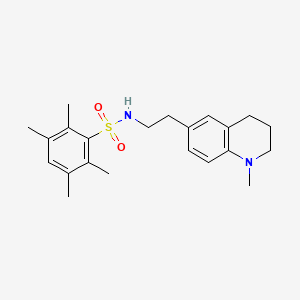
N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C6H5Cl2F3N2O2S and its molecular weight is 297.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Oxidative Addition to Cycloalkadienes
N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride demonstrates significant reactivity in oxidative addition reactions. For instance, it adds regio- and stereoselectively to cyclopentadiene and 1,3-cyclohexadiene, forming unique compounds such as 1,1,1-trifluoro-N-(5-iodocyclopent-2-en-1-yl)methanesulfonamide. These reactions have been characterized using techniques like X-ray, NMR, and MS, highlighting the compound's utility in organic synthesis (Moskalik, Shainyan, Astakhova, & Schilde, 2013).
2. Use in Catalytic Cycles
The compound is also pivotal in catalytic cycles. For example, trifluoromethanesulfonic (triflic) acid, derived from it, serves as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, facilitating the efficient formation of polycyclic systems. This showcases its potential in synthetic chemistry for constructing complex molecular architectures (Haskins & Knight, 2002).
3. Role in Self-Association Studies
Research on N-(2-phenylethyl) trifluoromethanesulfonamide, a derivative, reveals its intriguing behavior in inert solvents like CCl4. It forms a mixture of monomer and chain associates, demonstrating the compound's potential in studying molecular interactions and self-association phenomena (Sterkhova, Moskalik, & Shainyan, 2013).
4. Applications in Transfer Hydrogenation
Derivatives of this compound, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamides, are synthesized and used in transfer hydrogenation of ketones. This illustrates the compound's role in developing new catalytic methodologies (Ruff, Kirby, Chan, & O'Connor, 2016).
5. Potential in Organic Synthesis
The compound has shown promising potential in organic synthesis, particularly in reactions involving cycloalkadienes and indoles. These reactions produce various sulfonamides, demonstrating the compound's versatility in creating diverse chemical structures (Kondrashov et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as betrixaban, a non-vitamin k oral anticoagulant, act by inhibiting factor xa . This suggests that N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride might also target similar proteins or enzymes.
Mode of Action
Based on the mechanism of similar compounds, it could potentially interact with its targets by binding to them and inhibiting their activity .
Biochemical Pathways
Similar compounds like betrixaban inhibit the factor xa, which plays a crucial role in the coagulation cascade . This suggests that this compound might also affect similar pathways.
Result of Action
Similar compounds have been found to exhibit anti-fibrotic activities , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S.ClH/c7-4-1-2-5(11-3-4)12-15(13,14)6(8,9)10;/h1-3H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLYEDCKHFBHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NS(=O)(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)
![5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2508573.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)



![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)


![11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2508586.png)

